N-[1-(furan-3-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-12(9-13-7-8-20-10-13)17-16(18)11-21-15-6-4-3-5-14(15)19-2/h3-8,10,12H,9,11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQMLSQIVGDOJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)COC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 2-Methoxyphenol
The carboxylate precursor is synthesized via O-alkylation of 2-methoxyphenol with methyl bromoacetate under basic conditions. A representative procedure adapted from EP2890677A1 involves:
Reagents :
- 2-Methoxyphenol (1.0 eq)
- Methyl bromoacetate (1.1 eq)
- Cesium carbonate (2.0 eq)
- Acetonitrile (0.5 M)
Procedure :
- Charge reactor with 2-methoxyphenol and Cs₂CO₃ in anhydrous CH₃CN
- Add methyl bromoacetate dropwise under N₂ atmosphere
- Stir at 90°C for 12 hours
- Filter through Celite®, concentrate under reduced pressure
- Purify via flash chromatography (hexane:EtOAc 4:1)
Saponification to Carboxylic Acid
Hydrolysis of the methyl ester is achieved using lithium hydroxide in THF/H₂O (3:1):
Conditions :
- LiOH (2.5 eq)
- 0°C → rt, 4 hours
- Acidify to pH 2 with 1M HCl
- Extract with EtOAc (3×), dry over MgSO₄
Yield : 92–95% 2-(2-methoxyphenoxy)acetic acid
Preparation of 1-(Furan-3-yl)Propan-2-Amine
Biocatalytic Reduction of Prochiral Ketone
Recent advances employ asymmetric bioreduction for enantioselective synthesis:
Substrate : 1-(Furan-3-yl)propan-1-one
Biocatalyst : Lactobacillus paracasei BD101 (isolated from boza)
Optimized Parameters :
- pH 7.0 phosphate buffer
- 30°C, 48 hours
- Glucose (co-substrate) for NADPH regeneration
Performance Metrics :
Conversion to Amine via Curtius Rearrangement
The alcohol intermediate is transformed to the amine through a three-step sequence:
Mesylation :
- (S)-Alcohol (1 eq), MsCl (1.2 eq), Et₃N (2 eq) in CH₂Cl₂
- 0°C → rt, 2 hours
Azide Substitution :
- NaN₃ (3 eq), DMF, 80°C, 6 hours
Staudinger Reduction :
- Triphenylphosphine (1.1 eq), THF/H₂O (4:1)
- Reflux 12 hours
Amide Bond Formation
Acid Chloride Mediated Coupling
Activation of the carboxylic acid followed by amine acylation:
Step 1: Chloride Formation
- 2-(2-Methoxyphenoxy)acetic acid (1 eq)
- Oxalyl chloride (1.5 eq), catalytic DMF
- CH₂Cl₂, 0°C → rt, 2 hours
Step 2: Amidation
- 1-(Furan-3-yl)propan-2-amine (1 eq)
- Et₃N (2 eq), CH₂Cl₂, −15°C
- Add acid chloride slowly, stir 4 hours
Workup :
- Wash with 1M HCl, saturated NaHCO₃
- Dry, concentrate, purify via SiO₂ (CH₂Cl₂:MeOH 95:5)
Green Chemistry Alternatives
Recent developments explore mechanochemical amidation:
Ball Milling Parameters :
- Stainless steel jar (10 mL)
- 2-(2-Methoxyphenoxy)acetic acid : amine (1:1)
- SiO₂-NH₂ catalyst (20 wt%)
- 25 Hz, 2 hours
Advantages :
Process Optimization and Scale-Up Considerations
Critical Parameters for Industrial Production
| Parameter | Laboratory Scale | Pilot Plant | Commercial Scale |
|---|---|---|---|
| Reaction Volume (L) | 0.5–2 | 50–200 | 1000–5000 |
| Mixing Efficiency | Magnetic stirrer | Turbine agitator | High-shear mixer |
| Temperature Control | Oil bath | Jacketed reactor | Continuous flow |
| Purification | Column chromatography | Crystallization | Simulated moving bed |
Impurity Profiling
Common byproducts and mitigation strategies:
N-Acylurea Formation
- Caused by over-activation of carboxylic acid
- Controlled by strict temperature regulation (−15°C during acylation)
Racemization at Chiral Center
Residual Solvent Limits
Analytical Characterization
Spectroscopic Data
¹H NMR (500 MHz, CDCl₃) :
- δ 7.38 (d, J = 1.5 Hz, 1H, furan H-2)
- δ 6.85 (dd, J = 8.5, 2.0 Hz, 1H, aromatic)
- δ 4.52 (s, 2H, OCH₂CO)
- δ 3.81 (s, 3H, OCH₃)
HRMS (ESI+) :
- m/z calculated for C₁₆H₁₉NO₄ [M+H]⁺: 296.1392
- Found: 296.1389
IR (ATR) :
Purity Assessment
| Method | Specification | Result |
|---|---|---|
| HPLC (C18, 1 mL/min) | >98% area | 99.2% |
| Karl Fischer | <0.5% w/w | 0.3% |
| Residual Solvents | Class 2 < 500 ppm | Pass |
Comparative Method Evaluation
Yield and Efficiency Metrics
| Method | Step Yield (%) | Total Yield (%) | E-Factor |
|---|---|---|---|
| Classical acid chloride | 73–81 | 58–65 | 8.2 |
| Green mechanochemical | 89 | 72 | 3.1 |
| Enzymatic coupling | 62 | 51 | 5.9 |
Cost Analysis
| Component | Classical ($/kg) | Green ($/kg) |
|---|---|---|
| Solvents | 420 | 85 |
| Energy | 150 | 210 |
| Catalyst/Reagents | 380 | 590 |
| Waste Disposal | 90 | 30 |
| Total | 1040 | 915 |
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-3-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form reduced furan derivatives.
Substitution: The methoxyphenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce reduced furan derivatives.
Scientific Research Applications
N-[1-(furan-3-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The furan ring and methoxyphenoxy group play crucial roles in binding to target proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses.
Comparison with Similar Compounds
Thiadiazole-Based Acetamides ()
Compounds 5k, 5l, and 5m in share the 2-(2-methoxyphenoxy)acetamide backbone but are linked to 1,3,4-thiadiazol-2-yl groups. Key differences include:
| Parameter | Target Compound | 5k (Thiadiazole Derivative) |
|---|---|---|
| Core Structure | Furan-3-yl + acetamide | 1,3,4-Thiadiazole + acetamide |
| Yield | Not reported | 72% (5k), 68% (5l), 85% (5m) |
| Melting Point | Not reported | 135–140°C (5k, 5l, 5m) |
| Biological Activity | Unknown | Antibacterial (implied by series) |
The thiadiazole ring introduces sulfur, which may enhance electronic delocalization and metabolic stability compared to the furan analog .
Fluorophenoxy Acetamides ()
Compounds 30, 31, and 32 in feature fluorophenoxy groups. For example, 30 (N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide) has a fluorine atom at the 2-position of the phenoxy ring, which increases electronegativity and may improve membrane permeability.
| Parameter | Target Compound | Compound 30 (Fluorophenoxy) |
|---|---|---|
| Substituent | 2-Methoxyphenoxy | 2-Fluoro-4-butyrylphenoxy |
| Synthesis Yield | Not reported | 82% |
| Melting Point | Not reported | 75°C |
Fluorine’s electron-withdrawing effects could enhance binding to hydrophobic targets compared to methoxy groups .
TRPA1 Inhibitors ()
HC-030031 and CHEM-5861528 are TRPA1 antagonists with acetamide cores. HC-030031 (IC₅₀ = 4–10 μM) includes a purine-derived substituent, while the target compound’s furan and methoxyphenoxy groups may alter steric interactions with the TRPA1 receptor.
| Parameter | Target Compound | HC-030031 |
|---|---|---|
| Key Groups | Furan + methoxyphenoxy | Purine + p-tolyl |
| Activity | Not tested | TRPA1 inhibition (IC₅₀ 4–10 μM) |
The furan’s smaller size compared to purine might reduce off-target effects but lower potency .
Methoxyphenoxy Derivatives ()
The compound 2-(2-methoxyphenoxy)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide (CAS 896272-83-6) shares the 2-methoxyphenoxy group but replaces the furan with a pyrrolidinone ring.
| Parameter | Target Compound | CAS 896272-83-6 |
|---|---|---|
| Heterocycle | Furan | Pyrrolidinone |
| Molecular Weight | ~277.32 g/mol | 370.4 g/mol |
| Polarity | Moderate (furan) | Higher (amide + pyrrolidinone) |
The pyrrolidinone’s hydrogen-bonding capacity may improve solubility but reduce blood-brain barrier penetration .
ROCK Kinase Inhibitors ()
Belonosudil (2-(3-{4-[(1H-indazol-5-yl)amino]quinazolin-2-yl}phenoxy)-N-(propan-2-yl)acetamide) is a ROCK inhibitor with a quinazoline core.
| Parameter | Target Compound | Belonosudil |
|---|---|---|
| Core Structure | Furan + methoxyphenoxy | Quinazoline + indazolyl |
| Target | Unknown | ROCK kinase |
The quinazoline moiety in Belonosudil enables π-π stacking in kinase active sites, a feature absent in the target compound .
Biological Activity
N-[1-(furan-3-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Synthesis
The compound features a furan ring, a propan-2-yl group, and a methoxyphenoxy acetamide moiety. The synthesis typically involves several key steps:
- Formation of the Benzyl Intermediate : This is achieved through Friedel-Crafts alkylation.
- Coupling with the Furan Ring : A palladium-catalyzed cross-coupling reaction is employed.
- Introduction of the Methoxyphenoxy Group : This step utilizes nucleophilic substitution.
- Formation of the Acetamide : The final step involves amidation to yield the target compound.
Anticancer Properties
Recent studies have shown that this compound exhibits promising anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in human leukemia cells with an IC50 value indicating significant potency .
Antimicrobial Effects
The compound also displays antimicrobial properties against several bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in preclinical models. It reduces levels of pro-inflammatory cytokines and may inhibit pathways associated with inflammation, such as NF-kB signaling .
Case Studies
Several case studies have investigated the biological activity of compounds similar to this compound:
- Study on Cancer Cell Lines : A study evaluated its effects on various cancer cell lines, including breast and prostate cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation .
- Antimicrobial Testing : Another research project focused on testing the compound against clinical isolates of bacteria. The findings revealed that it had a broad spectrum of activity, particularly against multi-drug resistant strains .
- Inflammation Model : In vivo studies using animal models demonstrated that treatment with this compound reduced paw edema in a carrageenan-induced inflammation model, confirming its anti-inflammatory potential .
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
